4-Isobutyrylbenzoic acid

Vue d'ensemble

Description

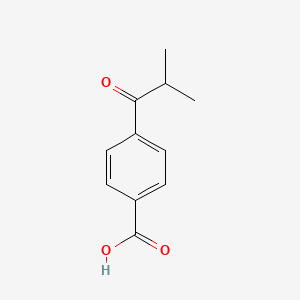

4-Isobutyrylbenzoic acid is an organic compound with the molecular formula C₁₁H₁₂O₃ It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an isobutyryl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Isobutyrylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzoic acid with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Isobutyrylbenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

4-Isobutyrylbenzoic acid has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-Isobutyrylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Benzoic Acid: The parent compound, differing by the absence of the isobutyryl group.

4-Acetylbenzoic Acid: Similar structure but with an acetyl group instead of an isobutyryl group.

4-Propionylbenzoic Acid: Contains a propionyl group in place of the isobutyryl group.

Uniqueness: 4-Isobutyrylbenzoic acid is unique due to the presence of the isobutyryl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Activité Biologique

4-Isobutyrylbenzoic acid, a derivative of benzoic acid, has garnered attention in recent years due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

- Chemical Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

- Structure : The compound features a benzoic acid core with an isobutyryl group at the para position.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has been shown to inhibit both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents in response to rising antibiotic resistance .

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Inhibition of growth |

| Candida albicans | Antifungal activity |

2. Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. It scavenges free radicals and may protect cells from oxidative damage, potentially contributing to its therapeutic effects in various conditions, including neurodegenerative diseases .

3. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models of disease . This activity suggests potential applications in treating inflammatory conditions such as arthritis.

4. Anticancer Potential

Preliminary studies indicate that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells. Mechanistic studies suggest it may interfere with cell cycle progression and promote the activation of apoptotic pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed its effectiveness against multidrug-resistant strains of bacteria. The compound was tested in vitro against various pathogens, showing a minimum inhibitory concentration (MIC) comparable to conventional antibiotics .

Case Study 2: Neuroprotective Effects

In a neuroprotective study, this compound was administered to models of oxidative stress-induced neurotoxicity. Results indicated that the compound significantly reduced neuronal cell death and improved cell viability, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory processes and microbial metabolism.

- Modulation of Gene Expression : It may alter the expression of genes associated with apoptosis and oxidative stress response.

- Interaction with Cell Membranes : The lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and permeability.

Propriétés

IUPAC Name |

4-(2-methylpropanoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7(2)10(12)8-3-5-9(6-4-8)11(13)14/h3-7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLICZDVBYUMMAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.